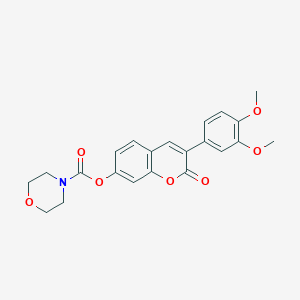
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves multiple steps, starting with the formation of the chromone core One common approach is the Knoevenagel condensation reaction, which involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid derivatives under basic conditions to form the chromone structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced chromone derivatives.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its chromone core is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: Biologically, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate exhibits potential anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its ability to modulate various biological pathways and its potential use in therapeutic applications.
Medicine: In medicine, this compound is being explored for its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications in material science and nanotechnology.
作用机制
The mechanism by which 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The chromone core is known to bind to various enzymes and receptors, modulating their activity. The morpholine-4-carboxylate group enhances the compound's solubility and bioavailability, allowing it to effectively reach its targets.
Molecular Targets and Pathways:
Enzymes: Inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Receptors: Binding to estrogen receptors, which play a role in hormone-related cancers.
Pathways: Modulation of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
相似化合物的比较
Coumarin: A simpler analog with similar biological activities but less structural complexity.
Flavonoids: A class of compounds with similar antioxidant and anti-inflammatory properties.
Chalcones: Structurally related compounds with diverse biological activities.
Uniqueness: 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate stands out due to its unique combination of the chromone core and the morpholine-4-carboxylate group. This combination enhances its biological activity and makes it a valuable compound for research and development.
属性
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-26-18-6-4-14(12-20(18)27-2)17-11-15-3-5-16(13-19(15)30-21(17)24)29-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBKAWMBROIDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)N4CCOCC4)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














